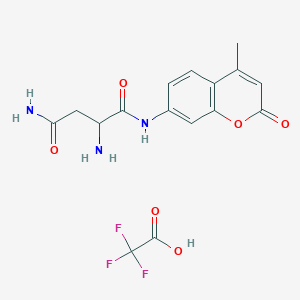L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate
CAS No.:
Cat. No.: VC16540707
Molecular Formula: C16H16F3N3O6
Molecular Weight: 403.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H16F3N3O6 |
|---|---|
| Molecular Weight | 403.31 g/mol |
| IUPAC Name | 2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C14H15N3O4.C2HF3O2/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18;3-2(4,5)1(6)7/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20);(H,6,7) |
| Standard InChI Key | YRIWCIJNFHPHDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate consists of two primary components:
-
L-Asparagine-AMC backbone: A peptide bond links the α-carboxyl group of L-asparagine to the 7-amino group of 4-methylcoumarin.
-
Trifluoroacetate counterion: The trifluoroacetic acid (TFA) salt stabilizes the compound and improves its solubility in polar solvents .
The molecular formula is C₁₆H₁₆F₃N₃O₆, with a molecular weight of 403.31 g/mol . The AMC group’s conjugated π-system (λₑₓ = 330–350 nm, λₑₘ = 390–460 nm) undergoes a pronounced Stokes shift upon proteolytic cleavage, increasing fluorescence intensity by ~700-fold .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 115047-90-0 | |
| Molecular Formula | C₁₆H₁₆F₃N₃O₆ | |
| Molecular Weight | 403.31 g/mol | |
| Purity | ≥97% | |
| Storage Conditions | -20°C, desiccated | |
| Solubility | DMSO, ethanol, aqueous buffers |
Synthesis and Characterization
Synthetic Pathway
The compound is synthesized via a two-step process:
-
Coupling Reaction: L-Asparagine is activated using carbodiimide reagents (e.g., EDCl) and coupled to 7-amino-4-methylcoumarin in anhydrous dimethylformamide (DMF).
-
Salt Formation: The product is treated with trifluoroacetic acid to form the stable trifluoroacetate salt, which is purified via reversed-phase HPLC .
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): Confirms the structure through characteristic peaks for the coumarin aromatic protons (δ 6.8–7.8 ppm) and asparagine backbone.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) verifies the molecular ion peak at m/z 403.31 .
-
High-Performance Liquid Chromatography (HPLC): Ensures ≥97% purity using a C18 column and UV detection at 316 nm .
Mechanism of Action in Enzymatic Assays
Fluorogenic Substrate Design
The AMC group’s fluorescence is quenched when bound to L-asparagine due to intramolecular charge transfer. Proteolytic cleavage by aminopeptidases (e.g., leucine aminopeptidase) releases free AMC, restoring fluorescence (λₑₘ = 460 nm) . This allows kinetic monitoring of enzyme activity via plate readers or fluorometers.
Kinetic Parameters
-
Michaelis Constant (Kₘ): Varies by enzyme but typically ranges from 10–100 µM for aminopeptidases.
-
Turnover Number (k꜀ₐₜ): Dependent on enzyme-substrate affinity, often measured in tandem with Kₘ to calculate catalytic efficiency (k꜀ₐₜ/Kₘ) .
Applications in Biochemical Research
Enzyme Activity Profiling
The substrate is used to:
-
Identify inhibitors or activators of aminopeptidases in drug discovery .
-
Characterize enzyme specificity by comparing cleavage rates across homologs.
Diagnostic Assay Development
In clinical settings, it enables:
-
Detection of protease biomarkers for cancers (e.g., prostate-specific antigen) .
-
High-throughput screening for genetic disorders affecting proteolytic pathways .
Cellular Imaging
Conjugation to cell-penetrating peptides allows visualization of intracellular protease activity in real time, aiding studies of apoptosis and autophagy .
Comparative Analysis with Related Substrates
Table 2: Fluorogenic Substrates for Protease Detection
| Substrate | Target Enzyme | λₑₓ/λₑₘ (nm) | Applications |
|---|---|---|---|
| L-Ala-AMC | L-Ala aminopeptidase | 330/390 | Bacterial enzyme studies |
| L-Arg-AMC | Trypsin-like proteases | 340/440 | Blood coagulation assays |
| L-Asp-AMC (this compound) | Asparagine-specific proteases | 350/460 | Drug development, diagnostics |
This compound’s specificity for asparagine residues distinguishes it from alanine- or arginine-targeting substrates, enabling precise probing of unique enzymatic pathways .
Future Directions and Innovations
Multiplex Assay Integration
Combining L-Asp-AMC with substrates for other proteases (e.g., caspase-3) could enable parallel monitoring of multiple enzymatic activities in single-cell assays .
Nanotechnology Applications
Encapsulation in lipid nanoparticles may enhance delivery to specific tissues, improving in vivo imaging of protease activity in tumors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume